molecular formula C23H27NO3 B192804 6-O-デスメチルドネペジル CAS No. 120013-56-1

6-O-デスメチルドネペジル

カタログ番号 B192804
CAS番号: 120013-56-1
分子量: 365.5 g/mol
InChIキー: DJRBBQJREIMIEU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-O-desmethyl Donepezil is an active metabolite of the acetylcholinesterase inhibitor donepezil . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .


Synthesis Analysis

The synthesis of 6-O-desmethyl Donepezil involves the use of a high-performance liquid chromatography (HPLC) method for the enantioselective determination of donepezil, 5-O-desmethyl donepezil, and 6-O-desmethyl donepezil in Czapek culture medium .


Molecular Structure Analysis

The molecular formula of 6-O-desmethyl Donepezil is C23H27NO3 . Its average mass is 365.465 Da and its monoisotopic mass is 365.199097 Da .


Chemical Reactions Analysis

In vivo studies have shown that O-demethylation, N-dealkylation, and N-oxidation are the main reactions involved in the biotransformation of Donepezil .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-O-desmethyl Donepezil include a density of 1.2±0.1 g/cm3, a boiling point of 545.3±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C .

科学的研究の応用

アルツハイマー病治療

6-O-デスメチルドネペジルは、主にアルツハイマー病に関連する認知症状の治療に使用されるコリンエステラーゼ阻害剤であるドネペジルの活性代謝物です。 . これは、大脳皮質におけるアセチルコリンの濃度増加を通じてコリン作動性機能を強化することで機能します。 . この代謝物は、同様の薬理学的活性を有するため、ドネペジルの全体的な治療効果に貢献しています。 .

薬物動態研究

6-O-デスメチルドネペジルの薬物動態に関する研究は、その吸収、分布、代謝、排泄 (ADME) の特性を理解するのに役立ちます。 研究では、シトクロムP450 (CYP) アイソフォームCYP2D6による脱アルキル化によって形成されることが示されています。 . その薬物動態を理解することは、投与量のレジメンを最適化し、治療上の結果を改善するために不可欠です。 .

薬力学研究

薬力学研究は、薬物の生物学的効果と作用機序に焦点を当てています。 6-O-デスメチルドネペジルでは、このような研究は、アルツハイマー病で影響を受ける記憶や学習プロセスに不可欠な、アセチルコリンエステラーゼの阻害とシナプスのアセチルコリン濃度の増加における役割を調査しています。 .

生体変換研究

6-O-デスメチルドネペジルを含む生体変換研究は、それがどのように体内で代謝されるか、特に親化合物であるドネペジルがさまざまな酵素によってどのようにこの活性代謝物に変換されるかを調査しています。 . これらの研究は、薬物の代謝と他の物質との潜在的な相互作用に関する洞察を得ることができます。 .

遺伝子多型の影響分析

研究では、CYP2D6遺伝子の多型などの遺伝的要因が、ドネペジルとその代謝物、6-O-デスメチルドネペジルを含む、ドネペジルの薬物動態と薬力学に大きく影響を与える可能性があることが示されています。 . これらの研究は、患者が薬物にどのように反応するかを予測できるため、個別化医療に不可欠です。

臨床的有効性評価

臨床試験と有効性研究では、アルツハイマー病の治療におけるドネペジルとその代謝物の治療的価値を評価します。 これらの研究における6-O-デスメチルドネペジルの役割は、患者における認知機能の改善において、親薬物の最適な投与量と有効性を判断するのに役立ちます。<a aria-label="1: " data-citationid="de404798-0ee3-c25d-9ee7-3ea931d0d

作用機序

Target of Action

6-O-Desmethyl Donepezil, also known as 6-o-Desmethyldonepezil, is an active metabolite of Donepezil . Its primary target is acetylcholinesterase (AChE) , an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting AChE, 6-O-Desmethyl Donepezil increases the availability of acetylcholine in the brain, which can help improve cognitive function .

Mode of Action

6-O-Desmethyl Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine at the synapses. The increased acetylcholine levels can enhance cholinergic transmission, which is beneficial for cognitive function .

Biochemical Pathways

The primary biochemical pathway affected by 6-O-Desmethyl Donepezil is the cholinergic pathway . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to increased acetylcholine levels. This can enhance cholinergic transmission, which plays a crucial role in memory and learning .

Pharmacokinetics

6-O-Desmethyl Donepezil is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . It has been found in human plasma at about 20% of the concentration of the parent drug, Donepezil . The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), are likely to be similar to those of Donepezil .

Result of Action

The primary molecular effect of 6-O-Desmethyl Donepezil is the inhibition of AChE, leading to increased acetylcholine levels . This can enhance cholinergic transmission, improving cognitive function. On a cellular level, the compound can affect neurons in the brain, particularly in areas involved in memory and learning .

Action Environment

Environmental factors such as genetic polymorphisms can influence the action, efficacy, and stability of 6-O-Desmethyl Donepezil . For instance, polymorphisms in genes of the cholinergic markers acetylcholinesterase, butyrylcholinesterase, choline acetyltransferase, and paraoxonase have been found to be associated with better clinical response to acetylcholinesterase inhibitors . Additionally, polymorphisms in Cytochrome P450 (CYP) 2D6, CY3A4, CY3A5, APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, and CHAT can influence the pharmacokinetics and pharmacodynamics of Donepezil, and by extension, 6-O-Desmethyl Donepezil .

Safety and Hazards

The safety data sheet for Donepezil, the parent drug of 6-O-desmethyl Donepezil, indicates that it is fatal if swallowed and causes serious eye irritation . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing eye protection/face protection .

将来の方向性

Future research could focus on the real contribution of metabolites to the therapeutic effects of Donepezil . Additionally, non-targeted metabolomics approaches combined with molecular networking could be used to identify and detect unknown drug metabolites .

特性

IUPAC Name

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRBBQJREIMIEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60561627
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120013-56-1
Record name 6-o-Desmethyldonepezil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60561627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-O-DESMETHYLDONEPEZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-o-Desmethyldonepezil
Reactant of Route 2
Reactant of Route 2
6-o-Desmethyldonepezil
Reactant of Route 3
6-o-Desmethyldonepezil
Reactant of Route 4
6-o-Desmethyldonepezil
Reactant of Route 5
6-o-Desmethyldonepezil
Reactant of Route 6
6-o-Desmethyldonepezil

Q & A

Q1: What is the role of 6-O-Desmethyl Donepezil in the treatment of Alzheimer's Disease?

A: 6-O-Desmethyl Donepezil is the primary active metabolite of Donepezil, a drug used to treat Alzheimer's Disease. Like Donepezil, 6-O-Desmethyl Donepezil exerts its therapeutic effect by inhibiting acetylcholinesterase (AChE) in the brain. This inhibition increases the levels of acetylcholine, a neurotransmitter crucial for learning and memory, thus temporarily improving cognitive function in patients with Alzheimer's Disease [, , , ].

Q2: How do the pharmacokinetic properties of 6-O-Desmethyl Donepezil differ from Donepezil?

A: Both Donepezil and 6-O-Desmethyl Donepezil are extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4/5 [, ]. Research shows that patients with certain CYP2D6 polymorphisms, specifically intermediate metabolizers, exhibit significantly lower ratios of Donepezil to 6-O-Desmethyl Donepezil in their plasma []. This suggests that genetic variations in drug-metabolizing enzymes can significantly influence the levels of Donepezil and its active metabolite. Furthermore, the co-administration of psychotropic medications has been shown to lower the metabolic ratio of Donepezil to 6-O-Desmethyl Donepezil [], highlighting the importance of considering drug interactions in patients receiving Donepezil therapy.

Q3: Are there any analytical methods available to specifically measure 6-O-Desmethyl Donepezil levels?

A: Yes, several sensitive and selective analytical methods have been developed to quantify 6-O-Desmethyl Donepezil in biological samples. One common approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , ]. This technique offers high sensitivity and specificity, allowing for accurate measurement of 6-O-Desmethyl Donepezil concentrations in human plasma, even at low levels. These methods are valuable tools for pharmacokinetic studies and therapeutic drug monitoring.

Q4: Does the presence of gastrointestinal injury impact the pharmacokinetics of Donepezil and 6-O-Desmethyl Donepezil?

A: Research using experimental pigs suggests that small intestinal injury induced by Dextran Sodium Sulfate can lead to higher plasma concentrations of Donepezil []. This effect may be attributed to impaired drug metabolism or altered drug absorption due to the intestinal injury. These findings highlight the potential need for dose adjustments in patients with underlying gastrointestinal conditions to avoid potential toxicity from elevated Donepezil levels.

Q5: What is the significance of being able to measure Donepezil and its metabolites simultaneously?

A: A novel high-performance liquid chromatography (HPLC) method has been developed to simultaneously measure Donepezil, 6-O-Desmethyl Donepezil, 5-O-Desmethyl Donepezil, and Donepezil-N-oxide in patient plasma samples []. This advancement is significant because it allows researchers and clinicians to better understand the individual contributions of Donepezil and its metabolites to both therapeutic effects and potential adverse events. This knowledge is crucial for optimizing treatment strategies and improving patient outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。